molecular formula C10H10ClN5O B8448855 n4-(6-Methoxy-3-pyridyl)-6-chloro-4,5-pyrimidine diamine

n4-(6-Methoxy-3-pyridyl)-6-chloro-4,5-pyrimidine diamine

Cat. No.: B8448855
M. Wt: 251.67 g/mol
InChI Key: SSEGJDWZLFZUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(6-Methoxy-3-pyridyl)-6-chloro-4,5-pyrimidine diamine is a useful research compound. Its molecular formula is C10H10ClN5O and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClN5O

Molecular Weight

251.67 g/mol

IUPAC Name

6-chloro-4-N-(6-methoxypyridin-3-yl)pyrimidine-4,5-diamine

InChI

InChI=1S/C10H10ClN5O/c1-17-7-3-2-6(4-13-7)16-10-8(12)9(11)14-5-15-10/h2-5H,12H2,1H3,(H,14,15,16)

InChI Key

SSEGJDWZLFZUMN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

40 mL conc. aqueous hydrochloric acid was added dropwise to 40 g of 5-amino-4,6-dichloropyrimidine and 60.5 g of 5-amino-2-methoxypyridine in 800 ml mixture of ethanol and water (1/1) at room temperature. This mixture was stirred at 130° C. for 7 hours and 20 minutes, and 800 mL water was added to the reaction mixture at room temperature. The resulting suspension was filtered to give crude crystals, and then the crude crystals were subjected to re-crystallization from dimethylformamide and water, to give the title compound (32.7 g, 53% y) as greenish brown crystals. (2) 5-(6-Chloro-9H-9-purinyl)-2-pyridyl methyl ether
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

A mixture of 25 g of 5-(6-chloro-9H-9-purinyl)-2-pyridyl methyl ether, 250 mL conc. ammonia water and 500 mL dimethoxyethane was stirred at 70° C. for 4 hours, and the resulting suspension was filtered, to give 21.2 g of the title compound as white crystals (91% y.). (4) 8-Bromo-9-(6-methoxy-3-pyridyl)-9H-6-purineamine
Name
5-(6-chloro-9H-9-purinyl)-2-pyridyl methyl ether
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
91%

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